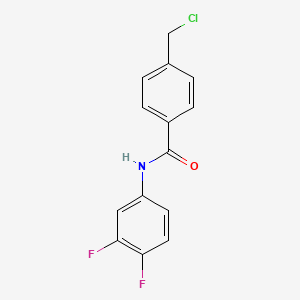
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is an organic compound characterized by the presence of a chloromethyl group and a difluorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzoic acid and 3,4-difluoroaniline.
Amidation Reaction: The 4-chloromethylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 3,4-difluoroaniline in the presence of a base like triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution or potassium cyanide (KCN) for cyanide substitution. These reactions typically occur under mild conditions with polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidomethyl-N-(3,4-difluorophenyl)benzamide.
Scientific Research Applications
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-N-phenylbenzamide: Lacks the difluorophenyl group, which may result in different binding properties and biological activity.
4-Bromomethyl-N-(3,4-difluorophenyl)benzamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
4-Chloromethyl-N-(2,3-difluorophenyl)benzamide: Positional isomer with fluorine atoms at different positions, affecting its chemical and biological properties.
Uniqueness
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is unique due to the specific positioning of the chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and a reactive chloromethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10ClF2NO |
|---|---|
Molecular Weight |
281.68 g/mol |
IUPAC Name |
4-(chloromethyl)-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-8-9-1-3-10(4-2-9)14(19)18-11-5-6-12(16)13(17)7-11/h1-7H,8H2,(H,18,19) |
InChI Key |
RBZHKBIBBFEJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)

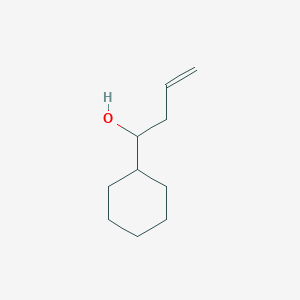
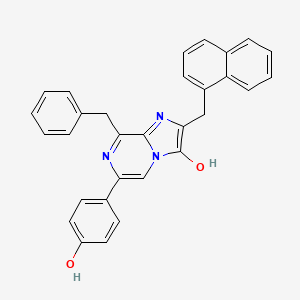
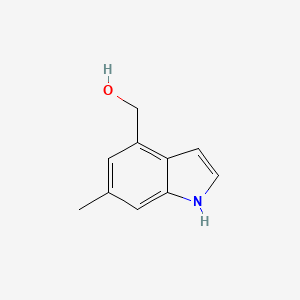


![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

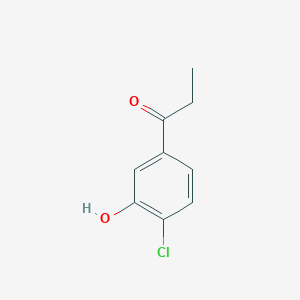
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)
